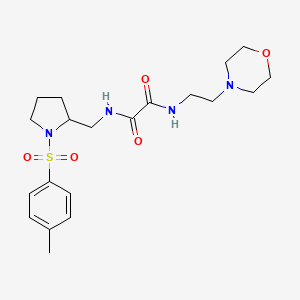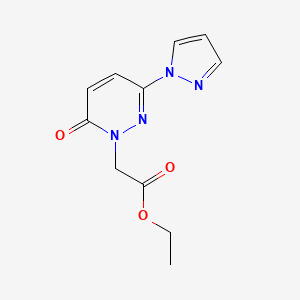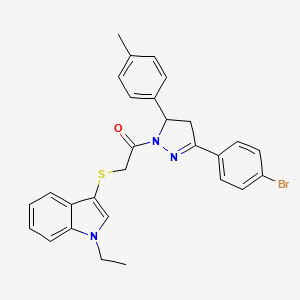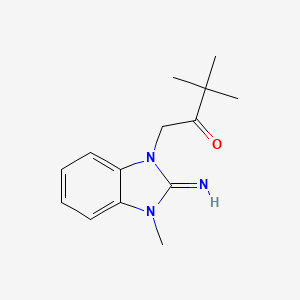![molecular formula C25H19ClN4O4 B2484199 1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251563-79-7](/img/structure/B2484199.png)
1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzodioxole derivative . It has been synthesized and evaluated for its cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound has shown potent anticancer activity, particularly against the Hep3B cancer cell line .
Synthesis Analysis
The synthesis of this compound is part of a series of benzodioxole compounds that were synthesized for evaluation of their cytotoxic activity . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis
The molecular formula of the compound is C25H19ClN4O4. Unfortunately, the specific molecular structure analysis is not available in the sources I have.Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Synthesis of Imidazothiazole Derivatives : Research has led to the synthesis of new carboxamides derived from the imidazothiazole skeleton, displaying potential anti-inflammatory and analgesic activities. These molecules, characterized by FT-IR, 1H-NMR, 13C-NMR, and ESI–MS spectrometry, include chloro-terminated imidazothiazole-based carboxamide and imidazothiazole-based methyl carboxylate derivative (Soyer Can et al., 2021).
Adenosine Deaminase Inhibitors : Structure-based drug design has been applied to develop non-nucleoside adenosine deaminase inhibitors. These novel inhibitors, including 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide, exhibit potent activity and improved oral absorption, indicating therapeutic potential (Terasaka et al., 2004).
Polymer Synthesis : The compound has been used in the synthesis of ordered polymers, particularly poly(amide−acylhydrazide−amide), from nonsymmetric monomers. This synthesis demonstrates the feasibility of forming ordered polymers from three nonsymmetric monomers (Yu, Seino, & Ueda, 1999).
Development of Amide Derivatives : Novel amides of the N-methylpiperazine series have been synthesized, indicating potential applications in pharmaceuticals. These include benzamide reactions with imidazole and derivatives for the synthesis of antileukemic agents (Koroleva et al., 2011).
Exploration in Heterospirocyclic Synthesis : Heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines were synthesized from corresponding heterocyclic 4-carboxamides. These compounds are used as synthons for heterocyclic α-amino acids in the preparation of tripeptides (Strässler, Linden, & Heimgartner, 1997).
Metal-Organic Complexes : The compound has been utilized in the synthesis of octamolybdate-based metal-organic complexes with significant electrocatalytic and photocatalytic properties. These complexes have potential applications in environmental remediation and sensing technologies (Wang, Li, Wang, & Zhang, 2021).
Antimicrobial Agent Development : Synthesis and characterization of new quinazolines as potential antimicrobial agents indicate the compound's role in developing new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Conformational Studies in Aromatic Amides : The compound's properties have been explored in aromatic amides, specifically focusing on trans-cis amide switching. This research could be vital in developing new materials with switchable properties (Takubo et al., 2022).
Antimycobacterial Screening : Synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has led to the discovery of compounds with promising antitubercular activities. These derivatives demonstrate potential in addressing tuberculosis, a significant global health issue (Nayak et al., 2016).
Mecanismo De Acción
The compound has shown to reduce Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells . It also induced arrest in the G2-M phase in value of 8.07% that was very close to the activity of doxorubicin (7.4%) . These results indicate that the compound has a potent and promising antitumor activity .
Propiedades
IUPAC Name |
1-[[4-(1,3-benzodioxole-5-carbonylamino)phenyl]methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O4/c26-18-2-1-3-20(11-18)29-25(32)21-13-30(14-27-21)12-16-4-7-19(8-5-16)28-24(31)17-6-9-22-23(10-17)34-15-33-22/h1-11,13-14H,12,15H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTJBWGFEVVGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(N=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

